molecular formula C7H6BrNO3 B6161277 4-bromo-2-methyl-3-nitrophenol CAS No. 1708927-90-5

4-bromo-2-methyl-3-nitrophenol

Cat. No.: B6161277
CAS No.: 1708927-90-5
M. Wt: 232.03 g/mol
InChI Key: DBUAHWVYMXDBDZ-UHFFFAOYSA-N
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Description

The specific arrangement of bromo, methyl, and nitro groups on a phenol (B47542) scaffold endows 4-bromo-2-methyl-3-nitrophenol with a unique electronic and steric profile, making it a subject of interest for synthetic chemists. Its structure invites a detailed study of the interplay between activating and deactivating groups on an aromatic ring, a fundamental concept in physical organic chemistry.

Substituted phenols are a cornerstone of organic chemistry, serving as versatile precursors and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.org Their utility spans from the production of polymers and dyes to the synthesis of pharmaceuticals and agrochemicals. oregonstate.edu The hydroxyl group of the phenol strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. chemistrysteps.comlibretexts.org This inherent reactivity, combined with the ability to modify the hydroxyl group itself, makes phenols ideal starting materials for constructing highly functionalized aromatic systems. wisdomlib.org The acidity of the phenolic proton is also sensitive to the nature and position of other substituents on the ring, a property that can be fine-tuned for specific applications. chemistrysteps.com

The presence of both a bromine atom and a nitro group on an aromatic ring introduces competing electronic effects that significantly modulate its reactivity. Halogens, like bromine, are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. libretexts.org However, they are ortho-, para-directing because of the resonance effect, where their lone pairs of electrons can be donated to the ring, stabilizing the carbocation intermediate formed during electrophilic substitution at these positions. msu.edu

The specific substitution pattern of this compound presents a compelling case for dedicated academic study. The interplay of the ortho, para-directing hydroxyl and methyl groups with the meta-directing nitro group, all on a ring deactivated by both the nitro group and the bromine atom, creates a complex system for studying the regioselectivity of further chemical transformations. Understanding the combined electronic and steric influences of these four distinct substituents can provide valuable insights into the fundamental principles of electrophilic aromatic substitution and nucleophilic aromatic substitution. Furthermore, such polyfunctionalized molecules can serve as unique building blocks for the synthesis of novel heterocyclic compounds or other complex molecular architectures with potential applications in medicinal chemistry or materials science.

Current research in organic chemistry demonstrates a significant interest in the synthesis and application of polyfunctionalized aromatic compounds. oregonstate.edu These molecules are integral to the development of new pharmaceuticals, advanced materials, and agrochemicals. oregonstate.edunumberanalytics.comresearchgate.net A major trend involves the development of novel synthetic methodologies that allow for the precise and efficient introduction of multiple functional groups with high regioselectivity. oregonstate.edu This includes the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds on already substituted aromatic rings. mdpi.com There is also a growing focus on the design of "smart" materials, where the properties of the material can be tuned by the specific functional groups present on the aromatic core. numberanalytics.com Furthermore, the study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives continues to be a significant area of research, driven by both their interesting electronic properties and their environmental relevance. elsevierpure.comnih.govjfda-online.com

Data Tables

Table 1: Properties of Related Chemical Compounds

Compound NameCAS NumberMolecular FormulaKey Properties
4-Bromo-2-nitrophenol (B183274)7693-52-9C₆H₄BrNO₃Yellow crystalline solid, mp 88-92 °C, slightly soluble in water. ontosight.aichembk.com
4-Bromo-3-methyl-2-nitrophenol85598-12-5C₇H₆BrNO₃
4-Nitrophenyl 2-bromo-2-methylpropanoateNot directly applicableC₁₀H₁₀BrNO₄Used as an initiator for atom transfer radical polymerization. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-6(10)3-2-5(8)7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUAHWVYMXDBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methyl 3 Nitrophenol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 4-bromo-2-methyl-3-nitrophenol, the primary disconnections involve the carbon-nitro, carbon-bromo, and carbon-methyl bonds attached to the aromatic ring.

The directing effects of the substituents on the benzene (B151609) ring are crucial in determining the order of reactions. masterorganicchemistry.com The hydroxyl (-OH) and methyl (-CH3) groups are ortho-, para-directing activators, while the nitro (-NO2) group is a meta-directing deactivator. The bromine (-Br) is an ortho-, para-directing deactivator.

A plausible retrosynthetic pathway might start by disconnecting the nitro group, suggesting a nitration reaction as the final step. This would involve the nitration of 4-bromo-2-methylphenol (B185452). Further disconnection of the bromine atom from 4-bromo-2-methylphenol would lead to 2-methylphenol (o-cresol) as a readily available starting material. This forward synthetic approach would involve the bromination of o-cresol (B1677501) followed by nitration.

Key Disconnections:

C-NO2 bond: This disconnection suggests a nitration reaction.

C-Br bond: This suggests a bromination reaction.

C-CH3 bond: This disconnection points towards starting with a substituted phenol (B47542).

Plausible Starting Materials:

2-methylphenol (o-cresol)

4-bromophenol (B116583)

p-cresol (B1678582)

Classical Synthetic Routes to this compound

Electrophilic Aromatic Substitution Strategies for Nitration and Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing functional groups onto an aromatic ring. quora.comresearchgate.net The synthesis of this compound heavily relies on the careful orchestration of nitration and bromination reactions. quora.comyoutube.com

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.comquora.com The choice of reaction conditions, such as temperature and concentration, can influence the degree and regioselectivity of nitration. paspk.org

Bromination: The introduction of a bromine atom onto the aromatic ring is usually accomplished using bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). quora.com The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic.

Regioselectivity Control in Multi-Substituted Aromatic Systems

Controlling the position of incoming electrophiles is a significant challenge in the synthesis of multi-substituted aromatic compounds. chemrxiv.org The directing effects of the existing substituents on the ring govern the regioselectivity of subsequent substitutions. chemrxiv.org

In the case of synthesizing this compound, the interplay between the activating ortho-, para-directing hydroxyl and methyl groups and the deactivating ortho-, para-directing bromo group and meta-directing nitro group must be carefully managed. chemrxiv.orglibretexts.org For instance, starting with 2-methylphenol (o-cresol), the hydroxyl and methyl groups will direct incoming electrophiles to the positions ortho and para to them. Bromination of o-cresol would likely yield a mixture of isomers, with 4-bromo-2-methylphenol being a major product due to the strong para-directing effect of the hydroxyl group. Subsequent nitration of 4-bromo-2-methylphenol would then be directed by all three existing substituents. The powerful activating hydroxyl group would primarily direct the nitro group to the position ortho to it (position 3), which is also activated by the methyl group and not sterically hindered.

Step-by-Step Synthesis Sequences and Intermediate Compound Isolation

A common synthetic sequence for this compound starts with a commercially available substituted phenol.

Synthesis from 2-methylphenol (o-cresol):

Bromination of 2-methylphenol: 2-methylphenol is treated with bromine in a suitable solvent. The major product expected is 4-bromo-2-methylphenol, which can be isolated and purified.

Nitration of 4-bromo-2-methylphenol: The isolated 4-bromo-2-methylphenol is then carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position, yielding the final product, this compound.

Alternative Synthesis from p-bromophenol:

Nitration of p-bromophenol: Nitration of p-bromophenol would yield 4-bromo-2-nitrophenol (B183274). chemicalbook.com

Introduction of the methyl group: Introducing a methyl group at the 2-position of 4-bromo-2-nitrophenol would be challenging due to the deactivating nature of the nitro and bromo groups. Therefore, this route is less synthetically viable.

StepReactantReagentsProduct
12-methylphenolBr24-bromo-2-methylphenol
24-bromo-2-methylphenolHNO3, H2SO4This compound
Alternative Step 1 p-bromophenolHNO3, H2SO44-bromo-2-nitrophenol chemicalbook.com

Table 1: Step-by-Step Synthesis Sequences

Modern and Sustainable Approaches for this compound Synthesis

Catalytic Methods for Enhanced Efficiency and Selectivity

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. Catalytic approaches for nitration and bromination offer several advantages over classical methods, including higher selectivity, milder reaction conditions, and reduced waste generation. paspk.org

For nitration, solid acid catalysts like zeolites or clays (B1170129) can be employed to improve regioselectivity and ease of product separation. researchgate.net These catalysts can provide shape-selective nitration, favoring the formation of specific isomers.

In bromination, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst can offer better control and selectivity compared to using elemental bromine.

While specific catalytic methods for the direct synthesis of this compound are not extensively reported, the principles of catalytic nitration and bromination of phenols are well-established and could be adapted for this purpose. paspk.orgresearchgate.net For instance, a catalytic system could be designed to selectively brominate o-cresol to 4-bromo-2-methylphenol, followed by a regioselective catalytic nitration to obtain the final product.

ReactionCatalyst TypePotential Advantages
NitrationZeolites, ClaysHigher regioselectivity, easier product separation, reusable catalyst. researchgate.net
BrominationLewis acids, Radical initiators (with NBS)Milder reaction conditions, improved selectivity.

Table 2: Potential Catalytic Methods

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of nitrated compounds, including enhanced safety, better temperature control, and improved reproducibility. For the synthesis of a related compound, 4-bromo-2-nitrophenol, a continuous flow process has been described. chemicalbook.com This method involves reacting p-bromophenol with nitric acid in a continuous flow reactor. chemicalbook.com

A similar approach could be adapted for the synthesis of this compound, likely starting from 4-bromo-2-methylphenol. In a hypothetical flow process, a solution of 4-bromo-2-methylphenol in a suitable solvent, such as dichloroethane, would be continuously mixed with a stream of a nitrating agent, like nitric acid. chemicalbook.com The reaction would proceed within a heated and pressurized reactor coil, allowing for precise control over reaction time and temperature, which are critical parameters in nitration reactions to avoid over-nitration and side-product formation. chemicalbook.com The continuous removal of the product from the reaction zone minimizes the risk of degradation.

Continuous processing is not only about the reaction itself but also encompasses downstream operations like quenching, extraction, and purification. researchgate.net For instance, the output from the reactor could be directly fed into a continuous quenching and extraction system to neutralize the acid and separate the product. researchgate.netmdpi.com

Solvent-Free and Atom-Economical Synthetic Protocols

The principles of green chemistry encourage the development of solvent-free and atom-economical synthetic routes to minimize waste and environmental impact. ijisrt.com An atom-economical approach to the synthesis of this compound would aim to incorporate the maximum number of atoms from the reactants into the final product. primescholars.com

While a completely solvent-free reaction for the nitration of a solid phenol might be challenging due to mixing and heat transfer issues, methodologies using a minimal amount of a recyclable solvent or one of the reactants in excess as the solvent could be explored. For example, the direct nitration of 4-bromo-2-methylphenol using a solid-supported nitrating agent could be a potential solvent-free approach.

Atom economy is a key metric in evaluating the "greenness" of a reaction. primescholars.com Addition reactions are typically the most atom-economical, as all the atoms of the reactants are incorporated into the product. primescholars.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com The synthesis of this compound from 4-bromo-2-methylphenol via electrophilic nitration involves the substitution of a hydrogen atom with a nitro group, with the formation of water as a byproduct. While not perfectly atom-economical, efforts can be made to optimize the reaction to maximize the use of the nitrating agent and minimize waste streams.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of nitrating agent, reaction temperature, reaction time, and the solvent system.

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. libretexts.orgstackexchange.com The concentration and ratio of these acids need to be carefully controlled to achieve the desired nitration at the C3 position of 4-bromo-2-methylphenol.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and controlled temperature is essential to prevent the formation of undesired isomers and oxidation products. Cooling baths are typically employed for this purpose. google.com

Reaction Time: The progress of the reaction should be monitored, for instance by using gas-liquid chromatography (GLC), to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of byproducts. chemicalbook.com

Solvent System: The choice of solvent can influence the solubility of the reactants and the regioselectivity of the reaction. While some reactions are performed in the presence of sulfuric acid which can also act as a solvent, other inert organic solvents might be used. chemicalbook.com

A factorial design of experiments can be a systematic approach to optimize multiple reaction parameters simultaneously, leading to significantly increased yields. rsc.org

Table 1: Key Parameters for Optimization in the Synthesis of this compound

ParameterRange/OptionsRationale for Optimization
Nitrating Agent HNO₃/H₂SO₄, NO₂BF₄To control the regioselectivity and reactivity of the nitration.
Temperature -10°C to 25°CTo minimize the formation of byproducts and ensure safety.
Reaction Time 30 min to 5 hoursTo maximize conversion without product degradation.
Solvent Sulfuric acid, Acetic acidTo ensure homogeneity and influence reaction rate and selectivity.
Molar Ratio Reactant:Nitrating AgentTo control the extent of nitration and minimize waste.

Purity Assessment of Synthesized this compound

Assessing the purity of the synthesized this compound is a critical final step to ensure the product meets the required specifications. A combination of analytical techniques is typically employed for a comprehensive purity assessment.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the desired product from any unreacted starting materials, isomers (e.g., 4-bromo-2-methyl-5-nitrophenol (B190015) or 4-bromo-2-methyl-6-nitrophenol), and other byproducts. google.com By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity determination.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the positions of the bromo, methyl, and nitro groups on the phenol ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and C-Br bonds. researchgate.net

Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Physical Properties: The melting point of the synthesized compound can be measured and compared to the literature value for pure this compound. sigmaaldrich.comsigmaaldrich.com A sharp melting point range is indicative of high purity.

Table 2: Analytical Techniques for Purity Assessment of this compound

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of impurities.
Gas Chromatography (GC) Quantitative purity, detection of volatile impurities. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Functional group identification. researchgate.net
Mass Spectrometry (MS) Molecular weight determination and structural information.
Melting Point Analysis Indication of purity. sigmaaldrich.comsigmaaldrich.com

By employing these rigorous analytical methods, the purity of the synthesized this compound can be confidently established.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Methyl 3 Nitrophenol

Reactions Involving the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key strategy in the functionalization of 4-bromo-2-methyl-3-nitrophenol.

Reduction Reactions to Amino or Hydroxylamino Derivatives

The reduction of the nitro group to an amino (-NH2) or hydroxylamino (-NHOH) group is a fundamental transformation. This reaction alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the aromatic ring and its other substituents.

Commonly employed methods for the reduction of nitroarenes can be applied to this compound. These methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acidic conditions. The resulting 4-bromo-2-methyl-3-aminophenol is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.

Table 1: Common Reagents for Nitro Group Reduction

Reducing AgentTypical ConditionsProduct
H₂/Pd/CMethanol or Ethanol, Room TemperatureAmino (-NH₂)
SnCl₂/HClConcentrated HCl, HeatAmino (-NH₂)
Fe/HCl or Fe/CH₃COOHAcidic medium, HeatAmino (-NH₂)

Nucleophilic Aromatic Substitution at the Nitro Position (if applicable)

While less common than substitution of a halogen, nucleophilic aromatic substitution (SNAr) of a nitro group can occur under specific conditions, particularly when the nitro group is activated by other electron-withdrawing groups on the aromatic ring. researchgate.net For this compound, the presence of the bromine and hydroxyl groups may influence the feasibility of such a reaction. Generally, for SNAr to occur, a strong nucleophile is required, and the aromatic ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. libretexts.orgrsc.org The viability of displacing the nitro group in this specific compound would depend on the reaction conditions and the nature of the incoming nucleophile.

Reactivity of the Aryl Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of functional groups through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for these transformations. rsc.orgacs.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govrsc.orgmdpi.com This reaction would allow for the formation of a new carbon-carbon bond at the C4 position, enabling the synthesis of biphenyl (B1667301) derivatives or the introduction of various alkyl or aryl groups. google.comresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi-res.comorganic-chemistry.orgresearchgate.netresearchgate.net This provides a method for the vinylation of the this compound core structure. The success of the reaction is often dependent on factors such as the nature of the alkene and the specific palladium catalyst system employed. acs.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many organic compounds.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiBoronic acid/esterPd catalyst, BaseC-C (Aryl-Aryl, Aryl-Alkyl)
HeckAlkenePd catalyst, BaseC-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)

Nucleophilic Displacement Reactions of Bromine

The bromine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). smolecule.comsmolecule.com The reactivity of the aryl bromide towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitro group, particularly when it is positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is in the meta position relative to the bromine, which provides some activation, but less than an ortho or para relationship would. Nevertheless, under forcing conditions or with strong nucleophiles, displacement of the bromine is possible. smolecule.com

Formation of Organometallic Reagents

The aryl bromide can be converted into an organometallic reagent, such as an organomagnesium (Grignard) or organolithium species. This is typically achieved by reacting this compound with magnesium metal or an organolithium reagent. However, the presence of the acidic phenolic proton and the reactive nitro group complicates this transformation, as these functional groups would need to be protected prior to the formation of the organometallic reagent to prevent side reactions. Once formed, these organometallic intermediates can react with a variety of electrophiles to introduce new functional groups.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical reactions, including esterification, etherification, and oxidation.

Esterification:

Esterification of phenols is typically achieved by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol (in this case, the phenol) with an acid catalyst, is a common method. wikipedia.orgmasterorganicchemistry.comlibretexts.org For nitrophenols, the presence of the electron-withdrawing nitro group can increase the acidity of the phenolic proton, facilitating the reaction. However, the steric hindrance from the adjacent methyl and bromo groups in this compound might necessitate more forcing reaction conditions.

A general representation of the esterification of a substituted phenol (B47542) is shown below:

Ar-OH + R-COOH ⇌ Ar-O-C(=O)-R + H₂O (in the presence of an acid catalyst)

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers from phenols. francis-press.combyjus.commasterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2). byjus.comvaia.com For this compound, the reaction would proceed by treatment with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide, followed by the addition of an alkyl halide. The electron-withdrawing nitro group enhances the acidity of the phenol, making the initial deprotonation step more favorable.

A general scheme for the Williamson ether synthesis is as follows:

Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻ (where X is a halide)

Reaction TypeReagents and ConditionsExpected Product Class
Esterification Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄), heatPhenyl ester (Ar-O-C(=O)-R)
Etherification 1. Base (e.g., NaOH) 2. Alkyl halide (R-X)Phenyl ether (Ar-O-R)

The phenolic moiety of substituted phenols can be oxidized to form quinones. scispace.comlibretexts.org The feasibility and outcome of this reaction are highly dependent on the substituents present on the aromatic ring and the oxidizing agent used. nih.gov Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. hep.com.cnacs.orgacs.orgresearchgate.netresearchgate.net

For this compound, oxidation would likely target the phenolic ring. However, the presence of an electron-withdrawing nitro group can make the ring less susceptible to oxidation. nih.gov In some cases, phenols with electron-withdrawing groups fail to undergo oxidation. nih.gov Conversely, studies on the oxidation of other nitrophenols have been reported. For instance, the oxidation of 4-nitrophenol (B140041) can lead to the formation of p-benzoquinone. scispace.com The oxidation of 2-methyl-3-nitrophenol (B1294317) can also yield the corresponding quinone under specific conditions. smolecule.com

The general reaction for the oxidation of a phenol to a quinone is:

Substituted Phenol + Oxidizing Agent → Substituted Quinone

Oxidizing AgentExpected Product TypeReference for Analogous Reactions
Potassium Permanganate (KMnO₄)Quinone hep.com.cnacs.orgacs.orgresearchgate.netresearchgate.net
Chromic AcidQuinone libretexts.org
o-Iodoxybenzoic Acid (IBX)o-Quinone (for electron-rich phenols) nih.gov

Electrophilic Aromatic Substitution on Remaining Ring Positions

The benzene (B151609) ring of this compound has two remaining positions available for electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is determined by the combined directing effects of the existing substituents.

The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. byjus.com The bromine (-Br) atom is deactivating but also ortho-, para-directing. The nitro (-NO₂) group is strongly deactivating and meta-directing.

In this compound, the positions are substituted as follows:

Position 1: -OH

Position 2: -CH₃

Position 3: -NO₂

Position 4: -Br

The available positions for substitution are C5 and C6.

Position 5: This position is ortho to the bromine and meta to the hydroxyl, methyl, and nitro groups.

Position 6: This position is ortho to the hydroxyl group and meta to the bromo and nitro groups.

Thermal and Photochemical Degradation Pathways

Information specific to the thermal and photochemical degradation of this compound is not extensively documented. However, the degradation pathways of nitrophenols, in general, have been studied.

Thermal Degradation: Nitrophenols can be formed in vehicular exhausts through the thermal reaction of fuel with nitrogen oxides. masterorganicchemistry.com The thermal decomposition of halogenated nitrophenols can be complex, potentially leading to the release of nitrogen oxides, halogenated compounds, and other volatile organic compounds.

Photochemical Degradation: Nitrophenols in the atmosphere can undergo photolysis. masterorganicchemistry.com The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days. masterorganicchemistry.com In aqueous environments, photolysis is also an important degradation pathway, with half-lives ranging from one to eight days in freshwater. masterorganicchemistry.com The photodegradation of related compounds like bromonitrophenols has been noted in environmental studies. ethernet.edu.et For example, the photolysis of 4-nitrocatechol, a related nitrophenol, has been shown to proceed via different pathways in different media, with oxidation products forming in isopropanol (B130326) solution and photoreduction and dimerization products observed in a solid matrix. libretexts.org

Derivatization Strategies for Expanding Chemical Scope

This compound can serve as a building block in organic synthesis for the creation of more complex molecules. Derivatization can target the various functional groups present in the molecule.

Reactions of the Phenolic Hydroxyl Group: As discussed in section 3.3.1, esterification and etherification can be used to introduce a variety of functional groups, altering the compound's physical and chemical properties. evitachem.com For example, reaction with chloroacetaldehyde (B151913) can introduce an aldehyde group. evitachem.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a catalyst (e.g., Pd/C) or chemical reducing agents like tin(II) chloride. smolecule.com This transformation yields an aminophenol derivative, which is a versatile intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The resulting amino group can then undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Substitution of the Bromo Group: While nucleophilic aromatic substitution of the bromine atom is generally difficult on an electron-rich phenolic ring, the presence of the electron-withdrawing nitro group could facilitate such reactions under certain conditions, particularly if the hydroxyl group is protected.

Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. These reactions would allow for the formation of new carbon-carbon bonds, significantly expanding the chemical diversity of the derivatives. For instance, related bromo-nitrophenols have been used in palladium-catalyzed cross-coupling reactions to synthesize more complex structures. nih.gov

Derivatization StrategyReagents/Reaction TypeResulting Functional Group/StructurePotential Applications of Derivatives
EsterificationAcyl chlorides, AnhydridesEsterModifying solubility and biological activity
EtherificationAlkyl halides (Williamson Synthesis)EtherSynthesis of new chemical entities
Nitro Group ReductionH₂/Pd, SnCl₂AmineDyes, pharmaceuticals, further functionalization
Cross-CouplingBoronic acids (Suzuki), Alkenes (Heck)Biaryls, Alkenyl-substituted phenolsMaterials science, medicinal chemistry

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 2 Methyl 3 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule. For 4-bromo-2-methyl-3-nitrophenol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring.

The expected signals for this compound are:

A singlet for the methyl (CH₃) group protons. Due to the electronic effects of the surrounding substituents, this signal is anticipated to appear in the range of δ 2.3-2.5 ppm. cdnsciencepub.com

Two doublets in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the two protons on the benzene ring. These protons are adjacent to each other and will exhibit spin-spin coupling, resulting in a doublet for each signal. The typical coupling constant (J-value) for ortho-protons in an aromatic system is in the range of 6-8 Hz. libretexts.org

A broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is highly variable and depends on factors like solvent, concentration, and temperature. Due to potential intramolecular hydrogen bonding with the adjacent nitro group, its chemical shift could be significantly downfield. liverpool.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~2.4 Singlet (s) N/A
Ar-H (H5) ~7.7-7.9 Doublet (d) ~8-9
Ar-H (H6) ~6.9-7.1 Doublet (d) ~8-9

Carbon-13 (¹³C) NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Given the structure of this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms and groups.

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded, appearing around δ 150-155 ppm. cdnsciencepub.com The carbons bonded to the bromine (C4) and the nitro group (C3) will also have characteristic shifts.

Methyl Carbon: A single signal for the methyl (CH₃) carbon will appear in the aliphatic region, typically around δ 20 ppm. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ ~20
C1 (-OH) ~152
C2 (-CH₃) ~130
C3 (-NO₂) ~140
C4 (-Br) ~115
C5 ~135

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the two aromatic protons (H5 and H6), confirming their adjacency on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, it would show correlations between the H5 proton and the C5 carbon, the H6 proton and the C6 carbon, and the methyl protons and the methyl carbon. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

The presence of an ortho-nitro group relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which typically causes the O-H stretching vibration to appear as a broad band at a lower wavenumber compared to a free O-H group. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3500 Broad, Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Alkyl C-H (-CH₃) C-H Stretch 2850 - 3000 Medium-Weak
Nitro (-NO₂) Asymmetric N-O Stretch 1500 - 1550 Strong
Nitro (-NO₂) Symmetric N-O Stretch 1300 - 1350 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
Phenol (B47542) C-O Stretch 1200 - 1260 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₇H₆BrNO₃), the molecular weight is approximately 232.03 g/mol . sigmaaldrich.com A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). mdpi.com This allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass with the calculated theoretical mass. For C₇H₆⁷⁹BrO₃, the calculated monoisotopic mass is 230.95311 Da. guidechem.com An HRMS measurement confirming this value would provide unambiguous evidence for the elemental composition of this compound. uni-muenchen.de

Common fragmentation pathways for nitrophenols in the mass spectrometer involve the loss of small, stable neutral molecules or radicals such as NO₂, NO, and CO. Analysis of these fragment ions can further support the proposed structure.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Ion Description
231 233 [C₇H₆BrNO₃]⁺ Molecular Ion ([M]⁺)
185 187 [M - NO₂]⁺ Loss of a nitro group
201 203 [M - NO]⁺ Loss of nitric oxide

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the parent ion of this compound would be selected in the first stage of mass analysis. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions are then analyzed in a second stage of mass spectrometry.

The fragmentation pathways of nitroaromatic compounds are well-documented and provide characteristic fingerprints. For this compound, expected fragmentation would involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of a methyl radical (•CH₃). nih.gov The presence of the bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum. The high charge stabilizing ability of the aromatic ring influences the fragmentation, often resulting in a strong molecular ion or a prominent ion after the loss of a small fragment like a methyl group. nih.gov

Table 1: Predicted Major Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss
[M+H]⁺Loss of nitro group[M+H - NO₂]⁺NO₂
[M+H]⁺Loss of methyl radical[M+H - CH₃]⁺CH₃
[M+H]⁺Loss of hydroxyl radical[M+H - OH]⁺OH
[M+H]⁺Loss of bromine radical[M+H - Br]⁺Br

Note: The exact m/z values would depend on the isotopic composition of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. slideshare.net For this compound, the presence of the benzene ring, the nitro group, and the hydroxyl group gives rise to characteristic absorption bands.

The electronic spectrum is dominated by π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the nitro group. uzh.ch The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitro groups) to π* antibonding orbitals. uzh.ch The position and intensity of these absorption bands are sensitive to the solvent polarity, with more polar solvents often causing a shift in the wavelength of maximum absorption (λmax). uomustansiriyah.edu.iq The conjugation between the aromatic ring and the nitro group significantly influences the electronic spectrum, typically leading to a red shift (bathochromic shift) of the absorption bands to longer wavelengths. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Molecular Structure and Conformation

The resulting electron density map allows for the elucidation of the molecular structure, confirming the substitution pattern on the benzene ring and revealing the spatial relationship between the bromo, methyl, nitro, and hydroxyl groups. Computational modeling, often performed alongside experimental work, can provide a theoretical structure for comparison. For analogous compounds, the planarity of the aromatic ring is a key feature, with the substituents arranged in specific configurations.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)90
γ (°)90
Volume (ų)983.04
Z4

Note: This data is hypothetical and serves as an example of what would be determined through X-ray crystallographic analysis.

Crystal Packing and Intermolecular Interaction Analysis

Beyond the individual molecular structure, X-ray crystallography reveals how molecules of this compound are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure. researchgate.net

Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. shimadzu.com In this technique, the sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass information for identification. For nitrophenols, derivatization is sometimes employed to improve their volatility and chromatographic behavior. researchgate.net GC-MS is highly effective for identifying impurities and by-products in a sample of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, particularly suitable for less volatile or thermally labile compounds. researchgate.net The sample is first separated by high-performance liquid chromatography (HPLC) based on its affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification. researchgate.net LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it ideal for monitoring the formation of this compound during a chemical reaction and for quantifying its presence in complex mixtures. mdpi.comnih.gov Multiple reaction monitoring (MRM) in LC-MS/MS provides excellent specificity for targeted analysis. nih.gov

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Methyl 3 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are central to modern computational chemistry, offering insights into the electronic behavior of molecules. These calculations can predict a wide range of properties from the ground up, based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the properties of medium-sized organic molecules like 4-bromo-2-methyl-3-nitrophenol.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311G(d,p), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This process yields the equilibrium geometry, providing predicted bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of the bromo, methyl, nitro, and hydroxyl groups on the phenol (B47542) ring.

Vibrational Frequencies: Once the optimized geometry is obtained, the same DFT method can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. A detailed analysis of these frequencies allows for the assignment of specific vibrational modes, such as the O-H stretch of the phenol group, the asymmetric and symmetric stretches of the nitro group, and various vibrations of the benzene (B151609) ring.

A representative data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is described below.

Table 1: Representative Data for Optimized Geometrical Parameters (Bond Lengths and Angles) This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound are not available in the cited literature.

Parameter Description Predicted Value
Bond Lengths
C-Br Carbon-Bromine bond length (Å)
C-N Carbon-Nitrogen bond length (Å)
N-O Nitrogen-Oxygen bond lengths (nitro group) (Å)
C-O Carbon-Oxygen bond length (hydroxyl) (Å)
O-H Oxygen-Hydrogen bond length (hydroxyl) (Å)
C-C Aromatic ring Carbon-Carbon bond lengths (Å)
Bond Angles
C-C-Br Angle involving the bromine substituent (°)
C-C-N Angle involving the nitro substituent (°)

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide even higher accuracy for electronic structure determination. These methods would be employed to refine the understanding of electron correlation effects within the this compound molecule, leading to very precise calculations of its energy and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro and hydroxyl groups, indicating their roles as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region would likely be around the hydrogen atom of the hydroxyl group, highlighting its potential as a hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively neutral potential, often found over the carbon-hydrogen bonds of the methyl group and the aromatic ring.

The MEP analysis provides a visual representation of the molecule's polarity and helps to identify sites that are likely to be involved in intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, such as the C-O bond of the hydroxyl group and the C-N bond of the nitro group, means the molecule can exist in different conformations. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around one or more of these bonds.

A potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle (e.g., the H-O-C-C or O-N-C-C angle) and calculating the energy at each step. This process identifies the most stable conformer (the global minimum on the potential energy surface) as well as any other local energy minima. The results are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting spectroscopic parameters, which can then be used to interpret and verify experimental data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Calculations would be performed on the optimized geometry of this compound. The computed isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be invaluable for:

Assigning signals in an experimental NMR spectrum.

Distinguishing between different isomers or conformers of a molecule.

A representative data table for predicted NMR chemical shifts is described below.

Table 2: Representative Data for Predicted ¹H and ¹³C NMR Chemical Shifts This table illustrates the type of data obtained from computational NMR prediction. Specific values for this compound are not available in the cited literature.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OH - (ppm)
C2-CH₃ - (ppm)
C3-NO₂ - (ppm)
C4-Br - (ppm)
C5-H (ppm) (ppm)
C6-H (ppm) (ppm)
-CH₃ (ppm) (ppm)

Simulated IR and UV-Vis Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of molecules. These simulations provide valuable insights into the vibrational modes and electronic transitions of this compound.

The simulation of the IR spectrum is typically achieved by performing a frequency calculation on the optimized geometry of the molecule. This calculation predicts the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the aromatic C-H stretches, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-Br stretch, and various vibrations of the benzene ring. Comparing these calculated frequencies with experimental FTIR data allows for a detailed assignment of the observed spectral bands. researchgate.net

The UV-Vis absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). sharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelengths (λmax) and oscillator strengths (f), predict the appearance of the electronic spectrum. researchgate.net For this compound, the electronic transitions are primarily of the π → π* and n → π* type, involving the phenyl ring, the nitro group, and the hydroxyl group. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Table 1: Simulated Vibrational Frequencies for this compound This table presents hypothetical data based on typical vibrational modes for the functional groups present.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchPhenolic -OH3550
C-H StretchAromatic3100-3000
C-H StretchMethyl (-CH₃)2980
NO₂ Asymmetric StretchNitro (-NO₂)1550
NO₂ Symmetric StretchNitro (-NO₂)1350
C-C StretchAromatic Ring1600-1450
O-H BendPhenolic -OH1320
C-N StretchAr-NO₂850
C-Br StretchAr-Br680

Table 2: Simulated UV-Vis Absorption Data for this compound This table presents hypothetical data based on typical electronic transitions for substituted phenols.

Calculated Wavelength (λmax, nm)Oscillator Strength (f)Major ContributionTransition Type
3500.25HOMO -> LUMOπ → π
2850.15HOMO-1 -> LUMOπ → π
4100.02HOMO -> LUMO+1n → π*

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. libretexts.org Computational chemistry allows for the detailed study of reaction mechanisms involving this compound by mapping the potential energy surface and locating the relevant transition states. libretexts.org

For a hypothetical reaction, such as the deprotonation of the phenolic hydroxyl group, computational methods can be used to model the reaction coordinate. This involves calculating the energy of the system as the bond between the oxygen and hydrogen atoms is stretched. The highest point on this energy path corresponds to the transition state. youtube.com By determining the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated. libretexts.org

Key thermodynamic properties of activation, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be derived from these calculations. wikipedia.org This information is crucial for predicting the reaction kinetics and understanding how substituents like the bromo, methyl, and nitro groups influence the reactivity of the phenol. For instance, the electron-withdrawing nitro group is expected to lower the activation energy for deprotonation, making the phenol more acidic.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure and bulk properties of this compound are governed by intermolecular interactions, particularly hydrogen bonding. The molecule contains a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atoms of the nitro group and the hydroxyl group itself).

Computational studies can predict and analyze these interactions. The primary intermolecular interaction is expected to be a hydrogen bond between the hydroxyl group of one molecule and the nitro group of a neighboring molecule (O-H···O). Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group (O-H···O) is also possible and would lead to the formation of a stable six-membered ring, a feature commonly observed in ortho-nitrophenols. nih.gov

In the solid state, these hydrogen bonds, along with other weaker interactions like π–π stacking between aromatic rings and halogen bonding involving the bromine atom, would create a complex three-dimensional network. nih.gov Techniques like Hirshfeld surface analysis can be computationally performed to visualize and quantify these intermolecular contacts, providing insight into the packing of molecules in the crystal lattice. researchgate.net

Advanced Materials and Niche Chemical Applications of 4 Bromo 2 Methyl 3 Nitrophenol Derivatives

Role in Environmental Remediation Technologies as a Probe Molecule

Information regarding the use of 4-bromo-2-methyl-3-nitrophenol as a probe molecule in environmental remediation technologies is not available in the reviewed literature.

Photocatalytic Degradation Studies of Related Nitrophenol Analogs

Specific studies on the photocatalytic degradation of this compound could not be located. Research in this area tends to focus on more common nitrophenol isomers.

Design and Synthesis of Functional Materials Incorporating Nitrophenol Derivatives

There is no available information on the design and synthesis of functional materials that specifically incorporate this compound or its derivatives.

Environmental Fate and Transformation of 4 Bromo 2 Methyl 3 Nitrophenol in Aquatic and Terrestrial Systems

Biodegradation Pathways and Microbial Metabolism of Related Nitrophenols

The biodegradation of nitrophenolic compounds is a key process in their environmental removal. researchgate.netjebas.org While specific studies on 4-bromo-2-methyl-3-nitrophenol are limited, research on related nitrophenols provides significant insights into its likely metabolic pathways. The presence of a nitro group generally makes these compounds more resistant to degradation compared to their non-substituted counterparts. researchgate.net However, numerous microorganisms have evolved to utilize nitrophenols as a source of carbon and energy. acs.org

Biodegradation can proceed through two primary initial mechanisms: oxidative and reductive pathways. In oxidative pathways, a monooxygenase or dioxygenase enzyme typically initiates the degradation by adding hydroxyl groups to the aromatic ring, leading to the removal of the nitro group as nitrite. Conversely, reductive pathways involve the reduction of the nitro group to a nitroso and then to an amino group, forming the corresponding aminophenol. besjournal.com

For substituted nitrophenols, such as chloronitrophenols, the initial attack can involve either the removal of the nitro group or the halogen. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by some bacteria proceeds via the release of nitrite, followed by the removal of the chloride ion. acs.org

Identification of Microbial Degradation Products

The microbial degradation of nitrophenols results in a variety of intermediate and final products. The specific products formed depend on the parent compound, the microbial species involved, and the environmental conditions (aerobic vs. anaerobic).

For p-nitrophenol (PNP), two main aerobic degradation pathways have been identified: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org In the hydroquinone pathway, PNP is converted to 1,4-benzoquinone (B44022) and then hydroquinone. In the hydroxyquinol pathway, PNP is first converted to 4-nitrocatechol, which is then degraded further. frontiersin.orgnih.gov Both pathways eventually lead to intermediates that enter the citric acid cycle. nih.gov

Under anaerobic conditions, the initial step is often the reduction of the nitro group to an amino group. For example, 4-nitrophenol (B140041) is reduced to 4-aminophenol. oup.com For halogenated nitrophenols, the degradation can be more complex. The degradation of 4-chloro-3-nitrophenol (B1362549) by a Pseudomonas species was found to produce 4-chlororesorcinol (B43231) as a major metabolite. bohrium.com

Table 1: Examples of Microbial Degradation Products of Related Nitrophenols

Parent CompoundMicrobial Strain/ConsortiumKey Degradation ProductsReference
p-NitrophenolPseudomonas sp.Hydroquinone, 1,4-Benzoquinone frontiersin.org
p-NitrophenolArthrobacter sp.4-Nitrocatechol, Hydroxyquinol nih.gov
2-Chloro-4-nitrophenolRhodococcus imtechensisChlorohydroquinone, Hydroquinone acs.org
4-Chloro-3-nitrophenolPseudomonas sp. JHN4-Chlororesorcinol bohrium.com
2,4-Dinitrophenol (B41442)Nocardioides simplexNot specified jebas.org

Characterization of Microbial Consortia Involved in Biotransformation

The complete mineralization of complex organic pollutants like substituted nitrophenols is often achieved by microbial consortia rather than single microbial strains. researchgate.net These consortia consist of different microbial populations that carry out different steps of the degradation pathway, creating a cooperative metabolic network. uzh.ch

Studies have successfully isolated and characterized bacterial consortia capable of degrading various nitrophenols. For example, a consortium of Pseudomonas sp., Cupriavidus necator, and Alcaligenes sp. was effective in the remediation of soil contaminated with three nitrophenol isomers. nih.gov Another study isolated a consortium containing Brevibacterium sp., Pseudomonas sp., Agromyces mediolanus, and Microbacterium oxydans from pesticide-contaminated soil, which showed high efficiency in degrading 4-nitrophenol. researchgate.net

The stability and efficiency of these consortia are crucial for practical bioremediation applications. Real-time polymerase chain reaction (PCR) targeting functional genes involved in nitrophenol degradation has been used to monitor the survival and activity of specific strains within a consortium during the bioremediation process. nih.gov

Table 2: Examples of Microbial Consortia Degrading Nitrophenols

Nitrophenol(s) DegradedMembers of the ConsortiumSource of ConsortiumReference
p-Nitrophenol, m-Nitrophenol, o-NitrophenolPseudomonas sp. strain WBC-3, Cupriavidus necator JMP134, Alcaligenes sp. strain NyZ215Laboratory assembled nih.gov
4-NitrophenolBrevibacterium sp. PNP1, Pseudomonas sp. PNP2, Agromyces mediolanus PNP3, Microbacterium oxydans PNP4Pesticide-contaminated agricultural soil researchgate.net
4-NitrophenolAerobic microbial granulesAcetate-fed reactor researchgate.net

Photolytic Degradation Mechanisms in Natural Water Systems

Photolysis, or degradation by light, is another significant process affecting the fate of nitrophenols in the environment, particularly in surface waters. cdc.gov Nitrophenols can absorb sunlight, which can lead to their transformation into other products. The rate and mechanism of photolysis are influenced by the chemical structure of the compound and various environmental factors.

Quantum mechanical calculations have shown that nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol can undergo photolysis in both the gas and aqueous phases. rsc.orgrsc.org The primary photolytic process for some nitrophenols is the cleavage of the C-NO2 bond, leading to the formation of a phenoxyl radical and nitrogen dioxide. Another potential pathway involves the intramolecular transfer of a hydrogen atom from the hydroxyl group to the nitro group, which can lead to the formation of nitrous acid (HONO). rsc.org For brominated phenols, the cleavage of the C-Br bond is also a possible photolytic degradation pathway. nih.gov

Influence of Environmental Factors on Photolysis Rates

The rate of photolytic degradation of nitrophenols is not constant and can be significantly influenced by various environmental factors.

pH: The pH of the water can affect the speciation of the nitrophenol (phenolic vs. phenolate (B1203915) form), which can have different light absorption properties and reactivity. For some nitrophenols, the deprotonated (phenolate) form may have a higher reactivity towards photochemically produced reactive species. acs.org

Presence of Other Substances: The presence of other substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036), can influence photolysis rates. DOM can act as a photosensitizer, producing reactive species like singlet oxygen and hydroxyl radicals that can accelerate degradation. Nitrate photolysis can also produce hydroxyl radicals, which can enhance the degradation of nitrophenols. acs.org

Temperature: Temperature can also affect photolysis rates, with higher temperatures generally leading to faster degradation. acs.org

Wavelength of Light: The efficiency of photolysis is dependent on the wavelength of light, with UV-C light (254 nm) often resulting in faster degradation than simulated sunlight. researchgate.netsigmaaldrich.com

Table 3: Factors Influencing Photolysis of Nitrophenols

Environmental FactorInfluence on Photolysis RateMechanismReference
pHCan increase or decrease rate depending on the compoundAffects the ratio of phenol (B47542) to phenolate forms, which have different reactivities. acs.org
NitrateIncreases ratePhotolysis of nitrate produces hydroxyl radicals that can degrade nitrophenols. acs.org
TemperatureIncreases rateAccelerates reaction kinetics. acs.org

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Besides biodegradation and photolysis, nitrophenols can undergo other abiotic transformation processes in the environment, such as hydrolysis and oxidation.

Hydrolysis is a chemical reaction with water. For many nitrophenols, hydrolysis is generally a slow process under typical environmental conditions. However, the presence of substituents on the aromatic ring can influence the susceptibility of the compound to hydrolysis.

Oxidation by reactive species other than those produced photochemically can also contribute to the transformation of nitrophenols. For example, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as the Fenton reaction (Fe²⁺/H₂O₂), can effectively degrade nitrophenols. mdpi.com In natural systems, manganese oxides, which are common minerals in soils and sediments, can also potentially oxidize phenolic compounds.

The formation of nitro- and nitroso-phenolic transformation products can occur under acidic conditions in the presence of nitrite. nih.govresearchgate.net This abiotic nitration is more likely to be significant in specific environments where such conditions exist, rather than in typical wastewater treatment plants with neutral pH. nih.gov

Sorption and Desorption Behavior in Soil and Sediment Matrices

The fate and transport of this compound in the environment are also heavily influenced by its sorption and desorption behavior in soils and sediments. Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase (soil or sediment particles). This process affects the compound's bioavailability for microbial degradation and its mobility in the subsurface. usgs.gov

The primary factors influencing the sorption of organic compounds like nitrophenols to soil and sediment are:

Soil/Sediment Organic Carbon Content: For nonionic organic compounds, sorption is often strongly correlated with the organic carbon content of the soil or sediment. nih.gov The organic matter acts as a partitioning medium for the compound.

Clay Content and Type: Clay minerals can also contribute to sorption through surface interactions.

pH: The pH of the soil or water can affect the charge of both the nitrophenol and the soil particles, thereby influencing sorption. For nitrophenols, as the pH increases above their pKa, they become deprotonated (anionic), which can decrease their sorption to negatively charged soil particles. nih.gov

Presence of Other Contaminants: The presence of other substances, such as heavy metals or surfactants, can affect the sorption of nitrophenols. For example, the presence of copper has been shown to suppress the sorption of p-nitrophenol on some soils. nih.gov Cationic surfactants, on the other hand, can increase the sorption of p-nitrophenol. nih.gov

Desorption, the release of the sorbed compound back into the aqueous phase, is also a critical process. In some cases, a fraction of the sorbed compound may become resistant to desorption, a phenomenon known as hysteresis. This can lead to the long-term persistence of the compound in the soil or sediment.

Table 4: Factors Affecting Sorption of Nitrophenols in Soil and Sediment

FactorEffect on SorptionMechanismReference
Organic Carbon ContentIncreases sorptionPartitioning into the organic matter phase. nih.gov
pHCan decrease sorption for nitrophenolsIncreased deprotonation at higher pH leads to repulsion from negatively charged soil surfaces. nih.gov
Co-contaminants (e.g., metals, surfactants)Can increase or decrease sorptionCompetition for sorption sites or modification of sorbent surface properties. nih.govnih.gov

Environmental Monitoring Techniques for Aromatic Nitrophenols

The detection and quantification of aromatic nitrophenols, including compounds structurally related to this compound, in environmental matrices such as water and soil are essential for environmental risk assessment. A variety of analytical methods are employed for this purpose, each with distinct advantages and limitations.

Several advanced analytical techniques are available for the determination of nitrophenols in environmental samples. High-performance liquid chromatography (HPLC) is a common method, often coupled with ultraviolet (UV) detection. chromatographyonline.comtbzmed.ac.ir For instance, an isocratic HPLC method has been developed for the determination of phenol and various nitrophenols in tap water, which requires a pre-concentration step using solid-phase extraction (SPE). chromatographyonline.com Another approach combines electromembrane extraction (EME) with HPLC-UV for the simultaneous determination of 2-nitrophenol and 4-nitrophenol in industrial wastewater. tbzmed.ac.ir

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique. A procedure involving stir bar sorptive extraction (SBSE) followed by thermal desorption GC-MS has been established for determining seven different nitrophenols in water and soil samples. nih.gov This method has shown high accuracy and precision, with detection limits in the range of 0.001 to 0.031 µg L⁻¹ for water and 0.020 to 0.107 ng g⁻¹ for soil. nih.gov

Emerging techniques for the detection of nitrophenols include electrochemical sensors and fluorescence-based methods. bohrium.com Electrochemical techniques like voltammetry and amperometry offer high selectivity and cost-effectiveness. bohrium.com Fluorescence-based methods, which utilize materials such as carbon dots or metal-organic frameworks (MOFs), are noted for being highly selective, simple, and eco-friendly. bohrium.combohrium.com For example, a Zr(IV)-based metal-organic framework has demonstrated the ability to detect 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (DNP) with very low detection limits of 0.011 μM and 0.026 μM, respectively. bohrium.com

Table 1: Environmental Monitoring Techniques for Aromatic Nitrophenols

Analytical Technique Abbreviation Sample Matrix Key Features Detection Limits
High-Performance Liquid Chromatography HPLC-UV Water Requires solid-phase extraction; rapid analysis time. chromatographyonline.com Not specified
Stir Bar Sorptive Extraction - Gas Chromatography-Mass Spectrometry SBSE-GC-MS Water, Soil High accuracy and precision. nih.gov 0.001–0.031 µg L⁻¹ (water); 0.020–0.107 ng g⁻¹ (soil) nih.gov
Electromembrane Extraction - High-Performance Liquid Chromatography EME-HPLC-UV Wastewater Miniaturized extraction method. tbzmed.ac.ir Linearity range: 10-1000 ng/mL tbzmed.ac.ir
Electrochemical Sensors - Water High selectivity, cost-effective. bohrium.com Varies (e.g., 0.076 μM to 0.034 pM for 4-NP) bohrium.com
Photoluminescence/Fluorescence - Water Highly selective, simple, eco-friendly. bohrium.com Varies (e.g., 0.2 μM to 0.5 nM for 4-NP using carbon dots) bohrium.com

Assessment of Environmental Persistence in Various Compartments

The environmental persistence of a chemical compound is determined by its resistance to degradation processes. For aromatic nitrophenols, the primary degradation pathways in the environment are photolysis and biodegradation. nih.govcdc.gov The structure of this compound, containing a bromine atom, a methyl group, and a nitro group on a phenol ring, suggests that its persistence will be influenced by these factors. Brominated compounds, such as brominated flame retardants, are generally known for their limited biodegradability and tendency to persist in the environment. mdpi.com

Aquatic Systems: In aquatic environments, both photolysis and biodegradation are significant fate processes for nitrophenols. nih.govcdc.gov The rate of photolysis is typically higher in near-surface waters where sunlight is abundant. nih.govcdc.gov The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, it can be significantly longer, from 13 to 139 days. nih.govcdc.gov For the related compound 3-methyl-4-nitrophenol, the estimated half-life for direct photodegradation in water is 1.35 years. oecd.org This compound is also noted to be stable in water at various pH levels (4, 7, and 9) and is not readily biodegradable. oecd.org

Terrestrial Systems: In soil, biodegradation is considered the most critical process for the breakdown of nitrophenols. nih.govcdc.gov The persistence is influenced by factors such as soil type, microbial population, oxygen levels, and temperature. For 4-nitrophenol, the half-life in topsoil under aerobic conditions can be as short as one to three days, but it increases to around 14 days under anaerobic conditions. nih.govcdc.gov In subsoils, the degradation is slower. cdc.gov Some bacteria, like Stenotrophomonas sp., have shown the ability to degrade p-substituted phenols, including 4-chlorophenol (B41353) and 4-bromophenol (B116583). oup.com Similarly, Rhodococcus imtechensis has been found to degrade 4-nitrophenol and 2-chloro-4-nitrophenol in soil. acs.org The presence of a bromine atom in this compound may influence its biodegradability, potentially making it more persistent than its non-brominated analogs.

Atmospheric Systems: In the atmosphere, nitrophenols can be removed through photolysis and physical processes like wet and dry deposition. nih.govcdc.gov The estimated atmospheric half-lives for nitrophenols are between 3 and 18 days. nih.govcdc.gov

Table 2: Environmental Persistence Data for Related Nitrophenols

Compound Environmental Compartment Degradation Process Half-Life
Nitrophenols (general) Freshwater Photolysis/Biodegradation 1 - 8 days nih.govcdc.gov
Nitrophenols (general) Seawater Photolysis/Biodegradation 13 - 139 days nih.govcdc.gov
Nitrophenols (general) Atmosphere Photolysis/Deposition 3 - 18 days nih.govcdc.gov
4-Nitrophenol Aerobic Topsoil Biodegradation 1 - 3 days nih.govcdc.gov
4-Nitrophenol Anaerobic Topsoil Biodegradation ~14 days nih.govcdc.gov
2-Nitrophenol Aerobic Soil Biodegradation ~12 days cdc.gov

Table 3: List of Compounds

Compound Name
2,4,6-tribromophenol
2,4,6-trinitrophenol
2,4-dinitrophenol
2-chloro-4-nitrophenol
2-chlorophenol
2-methyl-3-nitrophenol (B1294317)
2-nitrophenol
3-methyl-4-nitrophenol
4,6-dinitro-o-cresol
This compound
4-bromophenol
4-chlorophenol
4-nitrophenol
Aniline
Benzyl alcohol
Bis(2-chloroethoxy)methane
Bis(2-chloroethyl) ether
Bis(2-chloroisopropyl) ether
Catechol
Hexachlorocyclododecanes
Hydroquinone
Isophorone
N-Nitrosodi-n-propylamine
N-Nitrosodimethylamine
Naphthalene
Nitrobenzene
Phenol
Polybrominated biphenyls
Polybrominated diphenyl ethers
Pyridine
Resorcinol
Tetrabromobisphenol A
o-cresol (B1677501)
m-cresol
p-cresol (B1678582)
2,3-xylenol
2,4-xylenol
2,5-xylenol
2,6-xylenol
3,4-xylenol
3,5-xylenol

Future Research Directions and Emerging Paradigms for 4 Bromo 2 Methyl 3 Nitrophenol

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of substituted nitrophenols often involves electrophilic aromatic substitution reactions such as nitration and bromination. For 4-bromo-2-methyl-3-nitrophenol, a likely synthetic pathway involves the multi-step functionalization of a simpler phenol (B47542) or cresol (B1669610) precursor. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Key research objectives include:

Green Solvents and Catalysts: Moving away from traditional, hazardous solvents and strong acids (like sulfuric acid) towards greener alternatives. This could involve the use of ionic liquids, deep eutectic solvents, or even solvent-free reaction conditions. The development of solid acid catalysts or enzyme-based catalysts for nitration and bromination could significantly improve the environmental profile of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors for the nitration and bromination steps. chemicalbook.com Flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety (especially for energetic nitration reactions), and easier scalability. chemicalbook.com

Selective C-H Functionalization: Exploring advanced synthetic methods that allow for the direct and selective introduction of bromo and nitro groups onto a 2-methylphenol (o-cresol) scaffold. This bypasses the need for protecting groups and multiple steps, thereby increasing atom economy.

A potential synthetic approach could start from p-bromophenol, which is nitrated to introduce the nitro group. chemicalbook.com However, controlling the regioselectivity to obtain the desired 2-nitro isomer can be challenging. An alternative is the oxidative bromination of 2-nitrophenol (B165410). chemicalbook.com

Exploration of Under-Investigated Reactivity Profiles and Novel Transformations

The unique electronic environment of this compound, created by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group, suggests a rich and complex reactivity profile that remains largely unexplored. Future studies should systematically investigate the reactivity of its functional groups.

Potential areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The nitro group, being strongly electron-withdrawing, can activate the aromatic ring for nucleophilic attack. Investigating the substitution of the bromo group with various nucleophiles (e.g., amines, alkoxides, thiols) could lead to a diverse library of new derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 3-amino-4-bromo-2-methylphenol. This resulting aminophenol derivative is a valuable intermediate for synthesizing heterocyclic compounds, dyes, and potentially biologically active molecules.

Cross-Coupling Reactions: The bromo substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would enable the introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of complex molecular architectures.

Phenolic Hydroxyl Group Derivatization: Standard reactions of the hydroxyl group, such as etherification and esterification, can be used to modify the molecule's solubility, lipophilicity, and other physicochemical properties, tailoring it for specific applications.

Advancements in In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of chemical transformations is indispensable. The application of in situ spectroscopic techniques to the synthesis and reactions of this compound is a critical area for future development.

Spectroscopic TechniqueApplication in Studying this compoundPotential Insights
FT-IR/Raman Spectroscopy Monitor the disappearance of reactant vibrational bands and the appearance of product bands during nitration, bromination, or subsequent transformations.Real-time kinetic data, detection of transient intermediates, confirmation of functional group conversion.
NMR Spectroscopy Track changes in the chemical shifts and coupling constants of aromatic protons during a reaction.Mechanistic details of substitution patterns, identification of regioisomers, and quantification of product distribution.
UV-Vis Spectroscopy Observe shifts in the electronic absorption spectrum, particularly changes related to the phenolic and nitroaromatic chromophores. nih.govMonitoring reaction progress, especially in dilute solutions, and studying changes in electronic structure upon derivatization. nih.gov

Future research could focus on developing specialized probes and flow cells compatible with the reaction conditions required for this compound's synthesis, enabling high-throughput screening and optimization of reaction parameters. Ultrafast Raman spectroscopy, for instance, could be adapted to detect and differentiate variously substituted nitrophenols by their unique vibrational "fingerprints". nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery. iscientific.orgnih.gov For a molecule like this compound, these computational tools can accelerate research and development significantly.

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. acs.orgchemcopilot.com This can help identify non-obvious starting materials and reaction sequences that are more sustainable or cost-effective.

Reaction Outcome and Condition Optimization: ML models can be trained to predict the outcome (e.g., yield, selectivity) of reactions based on the structure of the reactants and the reaction conditions. nih.gov This predictive capability allows for the in silico optimization of syntheses before any lab work is performed, saving time and resources. nih.govfrontiersin.org

Property Prediction: Machine learning algorithms can predict the physicochemical, toxicological, and even material properties of derivatives of this compound. This enables the computational screening of large virtual libraries of compounds to identify candidates with desired characteristics for specific applications. researchgate.net

The development of predictive models for this class of compounds would be a key step, requiring the generation of a curated dataset from either high-throughput experiments or theoretical calculations. rsc.orgyoutube.com

Design of Next-Generation Functional Materials Based on Derivatives

The functional groups on this compound serve as versatile handles for designing and synthesizing advanced materials. The strategic modification of this core structure could lead to materials with tailored optical, electronic, or biological properties.

Future research could target the development of:

Polymer-Based Materials: The phenolic hydroxyl group or a derived amino group (from nitro reduction) can be used as a monomer for polymerization. Incorporating this substituted aromatic unit into polymer backbones could yield materials with high thermal stability, specific refractive indices, or flame-retardant properties (due to the bromine content).

Organic Dyes and Pigments: The nitroaromatic system forms a chromophore that can be tuned through chemical modification. Synthesizing a series of derivatives via reactions like nucleophilic substitution or cross-coupling could produce novel dyes with specific colors and high stability for use in textiles, coatings, or electronic displays.

Biologically Active Agents: Substituted nitrophenols are known to possess a range of biological activities. While many are toxic, targeted modifications could lead to derivatives with useful pharmacological or pesticidal properties. thehindu.comwikipedia.org For example, derivatives have been explored as potential enzyme inhibitors. nih.gov

Multidisciplinary Research Bridging Organic Chemistry with Environmental Science and Materials Science

The potential applications and environmental fate of this compound and its derivatives necessitate a multidisciplinary research approach.

Environmental Science: Nitrophenols are recognized as environmental pollutants, often arising from industrial processes and the degradation of pesticides. jebas.orgnih.govcdc.gov A crucial research direction is to study the environmental behavior of this compound. This includes investigating its biodegradability by soil and water microorganisms, its potential for bioaccumulation, and its toxicological profile. nih.govcdc.gov Understanding these aspects is vital for developing safe handling protocols and potential bioremediation strategies. jebas.org

Materials Science: A collaborative effort between organic chemists and materials scientists is essential to translate novel derivatives into functional materials. This involves not only the synthesis but also the thorough characterization of the material properties (e.g., mechanical, thermal, optical, electronic) and the fabrication of these materials into devices or functional coatings. The development of sustainable, high-performance materials is a key goal. nih.gov

By integrating these diverse fields, a holistic understanding of this compound can be achieved, from its fundamental chemistry to its life cycle and technological impact.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-2-methyl-3-nitrophenol in laboratory settings?

Methodological Answer: A typical synthesis involves sequential functionalization of a phenol derivative. For example:

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a Lewis catalyst) at the 4-position, leveraging the ortho/para-directing effects of the methyl group.

Methylation : If the methyl group is absent in the precursor, employ Friedel-Crafts alkylation or diazomethane methylation.
Purification often involves column chromatography or recrystallization. Similar protocols for bromo-nitrophenol derivatives are described in studies on substituted phenols .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at 2-position, bromine at 4-position). Chemical shifts for nitro groups typically appear downfield (δ 8–9 ppm for aromatic protons).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and ORTEP-III for visualizing molecular geometry . Hydrogen bonding networks can be analyzed via graph set theory .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW = 246.02 g/mol) and isotopic patterns from bromine.

Advanced Research Questions

Q. How do the substituents in this compound influence its hydrogen bonding patterns in crystal structures?

Methodological Answer: The nitro (–NO₂) and hydroxyl (–OH) groups act as hydrogen bond acceptors/donors, respectively. Methyl and bromine substituents influence packing via steric and electronic effects:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions) using software like Mercury. The nitro group may form C–H···O interactions, while –OH engages in O–H···O/N bonds .
  • Crystal Packing : Methyl groups introduce steric hindrance, potentially reducing symmetry. Bromine’s polarizability may enhance π-stacking. Refinement with SHELXL is critical for resolving disorder .

Q. How can researchers resolve contradictions in reactivity data arising from competing directing effects of substituents?

Methodological Answer: The nitro group (meta-directing) and bromine/methyl groups (ortho/para-directing) create regioselectivity conflicts. Strategies include:

  • Competitive Experimental Design : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature). For electrophilic substitution, use kinetic vs. thermodynamic control studies.
  • Computational Modeling : Density Functional Theory (DFT) to calculate activation barriers for different pathways. Software like Gaussian can predict favored sites .
  • Isotopic Labeling : Track reaction pathways using deuterated analogs or ¹⁵N-labeled nitro groups.

Q. What computational methods predict the regioselectivity of electrophilic substitution reactions on this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic regions via HOMO/LUMO maps. Nitro groups lower electron density, directing electrophiles to meta positions relative to –NO₂.
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict attack sites. Methyl groups increase electron density at ortho/para positions.
  • DFT Transition State Optimization : Use software like ORCA to model reaction pathways and compare energy barriers for different substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.